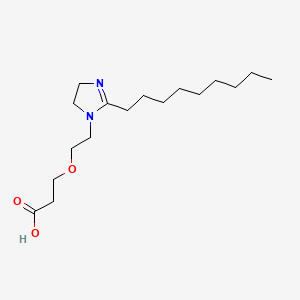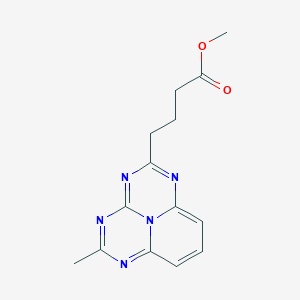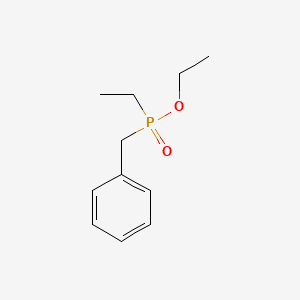
Ethyl benzyl(ethyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl benzyl(ethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl benzyl(ethyl)phosphinate can be synthesized through various methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these processes.
化学反応の分析
Types of Reactions: Ethyl benzyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions involve the replacement of one group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are frequently employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl benzyl(ethyl)phosphinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl benzyl(ethyl)phosphinate involves its interaction with molecular targets such as enzymes. Phosphinates can act as enzyme inhibitors by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This interaction often involves the formation of a stable complex between the phosphinate and the enzyme’s active site.
類似化合物との比較
- Ethyl phosphinate
- Benzyl phosphinate
- Diethyl phosphinate
Comparison: Ethyl benzyl(ethyl)phosphinate is unique due to the presence of both ethyl and benzyl groups, which can influence its reactivity and interaction with biological targets. Compared to simpler phosphinates like ethyl phosphinate, the additional benzyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes .
特性
CAS番号 |
64199-24-2 |
|---|---|
分子式 |
C11H17O2P |
分子量 |
212.22 g/mol |
IUPAC名 |
[ethoxy(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
WCJHSNRQFMGQHZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


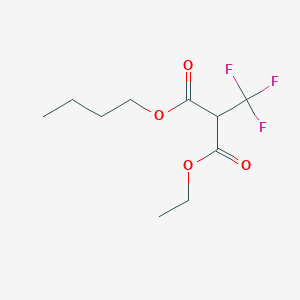
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
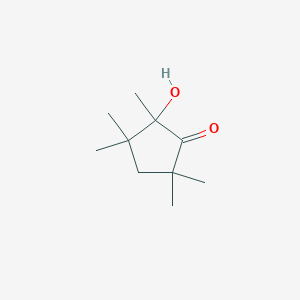
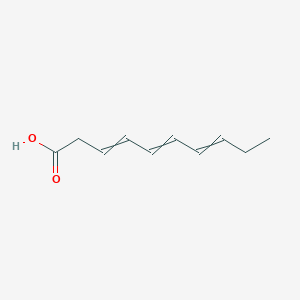
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

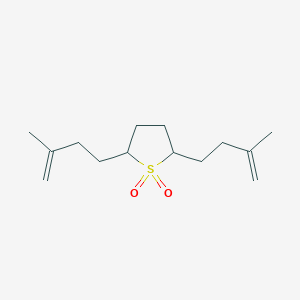
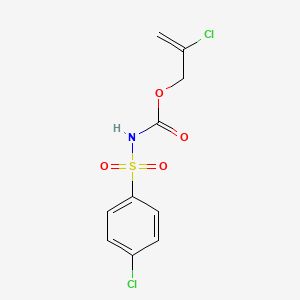
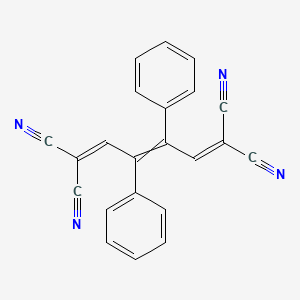
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)


